2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.
Thioether Formation: The final step involves the reaction of the imidazole derivative with a thiol compound to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The thioether linkage can undergo oxidation, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a different position of the nitro group.
2-((5-(3-nitrophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the specific positioning of the nitro and phenyl groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-9-10-24-17-19-12-16(20(17)14-6-2-1-3-7-14)13-5-4-8-15(11-13)21(22)23/h1-8,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKGHXVJOQNUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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